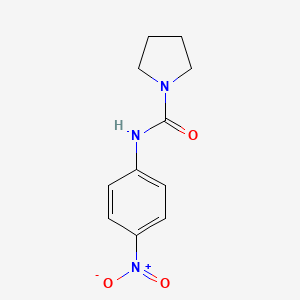

N-(4-nitrophenyl)pyrrolidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c15-11(13-7-1-2-8-13)12-9-3-5-10(6-4-9)14(16)17/h3-6H,1-2,7-8H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSDWGHGQISTQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-(4-nitrophenyl)pyrrolidine-1-carboxamide

Classical Synthesis Approaches

The classical synthesis of this compound typically involves the formation of an amide bond between a pyrrolidine (B122466) derivative and a 4-nitrophenyl moiety. One of the most direct methods is the reaction of pyrrolidine with 4-nitrophenyl isocyanate. This reaction, which is a nucleophilic addition of the secondary amine of the pyrrolidine ring to the isocyanate group, is generally efficient and proceeds under mild conditions to afford the desired product.

Another common classical approach is the acylation of 4-nitroaniline (B120555) with a pyrrolidine-1-carbonyl derivative. For instance, pyrrolidine-1-carbonyl chloride can be reacted with 4-nitroaniline in the presence of a base to neutralize the hydrogen chloride byproduct. This method provides a straightforward route to the target compound. The choice of solvent and base is crucial for optimizing the reaction yield and purity.

A general scheme for this classical synthesis is presented below:

Scheme 1: Classical Synthesis of this compound

In this representative scheme, pyrrolidine is reacted with 4-nitrophenyl isocyanate, or pyrrolidine-1-carbonyl chloride is reacted with 4-nitroaniline to yield this compound.

Catalytic Synthesis Methods

Modern organic synthesis often employs catalytic methods to enhance efficiency, selectivity, and sustainability. For the synthesis of N-aryl-pyrrolidine-1-carboxamides, catalytic amidations represent a powerful tool. While specific catalytic methods for the direct synthesis of this compound are not extensively documented, general catalytic approaches for amide bond formation can be applied.

For example, iridium-catalyzed reductive amination of diketones with anilines has been shown to be an effective method for the construction of N-aryl-substituted pyrrolidines. mdpi.com This type of methodology could potentially be adapted for the synthesis of the target compound. Furthermore, palladium-catalyzed cross-coupling reactions of aryl halides with amides (Buchwald-Hartwig amidation) offer another potential catalytic route, although this would require the synthesis of pyrrolidine-1-carboxamide (B1295368) as a starting material.

Multi-component Reactions and One-Pot Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their ability to generate complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste and saving time and resources. researchgate.netmdpi.com While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to construct similar urea-based structures. For instance, a three-component reaction involving pyrrolidine, a carbonyl source (like phosgene (B1210022) or a phosgene equivalent), and 4-nitroaniline could potentially yield the target molecule in a single step.

One-pot syntheses that combine several reaction steps without the isolation of intermediates are also highly advantageous. A possible one-pot approach for this compound could involve the in-situ formation of pyrrolidine-1-carbonyl chloride from pyrrolidine and a phosgene equivalent, followed by the immediate addition of 4-nitroaniline.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Pyrrolidine-Carboxamide Derivatives with Varied Substituents

A wide array of N-aryl pyrrolidine-1-carboxamide derivatives can be synthesized by varying the substituents on both the pyrrolidine ring and the aromatic ring. For instance, substituted anilines can be used in place of 4-nitroaniline in the classical synthesis methods described above to introduce different functional groups on the phenyl ring. Similarly, substituted pyrrolidines can be employed to modify the heterocyclic core.

The following table provides examples of synthesized N-aryl pyrrolidine-1-carboxamide derivatives and the general synthetic methods used.

| Compound Name | Substituents | General Synthetic Method | Reference |

| N-phenylpyrrolidine-1-carboxamide | Phenyl group on the amide nitrogen | Reaction of pyrrolidine with phenyl isocyanate | General Knowledge |

| N-(4-chlorophenyl)pyrrolidine-1-carboxamide | 4-chlorophenyl group on the amide nitrogen | Reaction of pyrrolidine with 4-chlorophenyl isocyanate | General Knowledge |

| N-(4-methoxyphenyl)pyrrolidine-1-carboxamide | 4-methoxyphenyl (B3050149) group on the amide nitrogen | Reaction of pyrrolidine with 4-methoxyphenyl isocyanate | General Knowledge |

Pyrrolidine-2-carboxamide (B126068) and Prolinamide Derivatives

Pyrrolidine-2-carboxamides, also known as prolinamides, are another important class of derivatives. These compounds are typically synthesized from the amino acid L-proline or its derivatives. A common method involves the activation of the carboxylic acid group of N-protected proline, followed by coupling with an amine. pnas.org Subsequent deprotection of the nitrogen atom yields the desired prolinamide.

A variety of substituted N-phenyl-pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for their biological activities. researchgate.net The synthesis often involves the reaction of pyrrolidine-2-carbonyl chloride with various substituted anilines. researchgate.net

The table below showcases a selection of synthesized pyrrolidine-2-carboxamide and prolinamide derivatives.

| Compound Name | Starting Material | Amine | Key Reagents | Reference |

| N-phenylpyrrolidine-2-carboxamide | L-Proline | Aniline | PCl₅, Acetone | researchgate.net |

| N-(4-chlorophenyl)pyrrolidine-2-carboxamide | L-Proline | 4-chloroaniline | PCl₅, Acetone | researchgate.net |

| N-(2-nitrophenyl)pyrrolidine-2-carboxamide | N-(o-nitrophenyl)pyrrolidine-2-carboxylic acid | Various amines | Thionyl chloride | researchgate.net |

| L-Prolinamide | L-Proline | Ammonia | Thionyl chloride, Methanol | google.comgoogle.com |

| N-Benzyl-L-prolinamide | N-Cbz-L-proline | Benzylamine | Ethylchloroformate, Triethylamine | pnas.org |

Thioamide Analogs

The conversion of the carboxamide group in this compound to a thioamide represents a key chemical transformation. Thioamides are isosteres of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts significant changes to the molecule's electronic and steric properties, making thioamide analogs valuable in various chemical and biological studies. The synthesis of these analogs from their corresponding carboxamides is typically achieved through thionation reactions.

Several reagents are effective for this transformation, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) being one of the most common. The reaction involves heating the carboxamide with Lawesson's reagent in an anhydrous, inert solvent such as toluene (B28343) or dioxane. The mechanism proceeds via a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reagent, followed by fragmentation to yield the thioamide and a phosphine (B1218219) oxide byproduct.

Another effective thionating agent is phosphorus pentasulfide (P₄S₁₀). Similar to Lawesson's reagent, P₄S₁₀ is used in high-boiling point solvents. However, it is often less soluble and can sometimes lead to lower yields or side reactions compared to the more modern Lawesson's reagent.

More recent advancements have introduced alternative, milder methods for thioamide synthesis. For instance, reactions utilizing elemental sulfur in the presence of a suitable base and an amine can directly produce thioamides from precursor molecules. nih.gov One such method involves the reaction of nitroalkanes with amines and elemental sulfur, providing a direct route to thioamides. nih.gov While not a direct conversion from a pre-existing amide, this highlights the modern synthetic interest in thioamide construction. These methods circumvent the need for harsh reagents and offer a broader substrate scope.

The table below summarizes common methods for the synthesis of thioamide analogs from carboxamides.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Lawesson's Reagent | Toluene or Dioxane, reflux | High yields, good functional group tolerance | Odorous byproducts, requires stoichiometric amounts |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or Toluene, reflux | Readily available, inexpensive | Lower solubility, can lead to side products |

| Elemental Sulfur (S₈) with a Base | THF, with Na₂S | Mild conditions, odorless | Typically used in one-pot syntheses from different precursors, not direct amide thionation |

Stereoselective Synthesis and Chiral Control in Pyrrolidine-Carboxamide Architectures

Achieving stereochemical control in the synthesis of pyrrolidine-carboxamide derivatives is of paramount importance, as the three-dimensional arrangement of atoms dictates the molecule's properties and interactions. The pyrrolidine ring can contain multiple stereocenters, and various strategies have been developed to control their configuration. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled syntheses.

Substrate-Controlled Synthesis: This approach often utilizes chiral starting materials from the "chiral pool." Proline and its derivatives, such as 4-hydroxyproline (B1632879), are common and readily available precursors for introducing a pre-defined stereocenter into the pyrrolidine ring. mdpi.com Functional group manipulations on these chiral building blocks allow for the synthesis of a wide array of enantiomerically pure pyrrolidine-carboxamides. mdpi.com For example, the carboxylic acid of N-protected proline can be activated and coupled with an amine to form the desired carboxamide, preserving the inherent stereochemistry of the starting amino acid. nih.govresearchgate.net

Catalyst-Controlled Synthesis: Asymmetric catalysis represents a powerful tool for constructing chiral pyrrolidine rings from achiral or prochiral precursors. This includes:

Hydrogenation of Pyrroles: The catalytic hydrogenation of substituted pyrroles can lead to the formation of pyrrolidines with high diastereoselectivity. researchgate.netnih.gov The choice of catalyst (e.g., rhodium or iridium-based) and the existing substituents on the pyrrole (B145914) ring direct the stereochemical outcome of the reduction. researchgate.netnih.gov

Biocatalysis: Enzymes offer an environmentally friendly and highly selective method for asymmetric synthesis. Transaminases, for instance, can be used to convert ω-chloroketones into chiral 2-substituted pyrrolidines with high enantiomeric excess. nih.govacs.org This biocatalytic approach allows for the synthesis of both enantiomers by selecting the appropriate enzyme variant. nih.govacs.org

Organocatalysis: Chiral small molecules, particularly those derived from proline itself, can catalyze reactions like asymmetric Michael additions to form substituted pyrrolidines with excellent enantioselectivity. rsc.orgunibo.it These catalysts operate by forming chiral enamine or iminium ion intermediates. nih.gov

Cyclization Strategies: Stereoselective cyclization reactions are also fundamental to forming the pyrrolidine ring with defined stereochemistry. Intramolecular C-H amination, catalyzed by engineered enzymes, can construct chiral pyrrolidines from acyclic precursors. acs.org Furthermore, multicomponent tandem reactions, such as 1,4-conjugate addition-cyclization, can assemble highly substituted pyrrolidines with high diastereoselectivity in a single step. researchgate.net

The following table summarizes key strategies for stereoselective synthesis of pyrrolidine architectures.

| Strategy | Method | Key Features |

| Substrate-Controlled | Use of chiral pool precursors (e.g., L-proline) | Pre-defined stereochemistry; reliable and well-established routes. mdpi.com |

| Catalyst-Controlled | Asymmetric hydrogenation of pyrroles | Creates multiple stereocenters with high diastereoselectivity. nih.gov |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity (>99% ee); access to both enantiomers. nih.govacs.org | |

| Organocatalysis (e.g., Michael Addition) | Metal-free; high enantiomeric excess. rsc.org | |

| Cyclization Strategies | Intramolecular reactions (e.g., C-H amination) | Atom-economical; enzymatic versions provide high enantioselectivity. acs.org |

| Multi-component reactions | Convergent synthesis; builds molecular complexity rapidly. researchgate.net |

Advanced Structural Elucidation and Solid State Analysis

Spectroscopic Characterization of Molecular Structures

Fourier Transform Infrared (FT-IR) Spectroscopy:A list of characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule, such as N-H stretching, C=O stretching (amide I), N-H bending (amide II), C-N stretching, and the symmetric/asymmetric stretching of the nitro (NO₂) group.

Without access to a peer-reviewed publication that has synthesized and characterized N-(4-nitrophenyl)pyrrolidine-1-carboxamide, generating the requested article with the required level of scientific detail and accuracy is not feasible.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

A comprehensive search of scientific literature and chemical databases for experimental mass spectrometry data of this compound (CAS Number: 35799-21-4) did not yield specific research findings on its molecular mass determination or fragmentation patterns. While mass spectrometry is a standard technique for the characterization of novel compounds, detailed analyses for this particular molecule are not available in the public domain.

The molecular formula of this compound is C₁₁H₁₃N₃O₃, which corresponds to a molecular weight of 235.24 g/mol . In a typical mass spectrometry experiment, this compound would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that would confirm its molecular weight.

The fragmentation of this compound under mass spectrometry conditions can be predicted to occur at several key bonds based on the fragmentation patterns of structurally similar compounds. Likely fragmentation pathways would involve the cleavage of the amide bond, the pyrrolidine (B122466) ring, and the nitro group from the phenyl ring. However, without experimental data, a detailed analysis and the generation of data tables with specific fragment ions and their relative abundances cannot be provided.

Further research is required to experimentally determine and publish the mass spectrum and detailed fragmentation pathways for this compound. Such data would be invaluable for the unequivocal identification and structural elucidation of this compound in various research contexts.

Based on a comprehensive search of scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not available in published research. Studies providing the specific analyses required by the outline—including Density Functional Theory (DFT) calculations for geometry, Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP) mapping, vibrational frequency analysis, and molecular docking—have not been published for this exact molecule.

Searches yielded data for structurally related but distinct compounds, such as:

Sulfonamide analogues (containing a sulfonyl group instead of a carbonyl group).

Positional isomers , such as N-(4-nitrophenyl)pyrrolidine-2-carboxamide or N-(2-nitrophenyl)pyrrolidine-1-carboxamide.

Due to the strict requirement to focus solely on this compound and not introduce information from other compounds, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The necessary research findings to populate the requested sections and data tables for this specific chemical entity are absent from the current body of scientific literature.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation Approaches

Molecular Dynamics (MD) Simulations: Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and binding dynamics of N-(4-nitrophenyl)pyrrolidine-1-carboxamide and its derivatives at an atomic level. These simulations provide insights into the structural stability of the molecule and its interactions with biological targets over time, which is crucial for understanding its mechanism of action and for the rational design of more potent analogs.

Conformational Stability:

The conformational flexibility of this compound is largely dictated by the puckering of the pyrrolidine (B122466) ring and the rotational freedom around the amide bond and the bond connecting the phenyl ring to the carboxamide moiety. The pyrrolidine ring can adopt various envelope and twisted conformations, with the Cγ-exo and Cγ-endo puckers being the most common. The specific puckering is influenced by the substituents on the ring. nih.gov For N-acylpyrrolidines, the N-acyl group tends to favor an axial orientation for substituents at the 2- and 5-positions, which restricts the conformational possibilities of the ring. researchgate.net

MD simulations of this compound, typically performed over nanosecond timescales in an explicit solvent environment, can elucidate the preferred conformations and the energy barriers between them. Analysis of the simulation trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), offers a quantitative measure of the molecule's stability and the flexibility of its constituent atoms. nih.govnih.govresearchgate.net

Binding Dynamics:

When this compound or its derivatives are simulated in complex with a biological target, such as an enzyme active site, MD simulations can reveal the key interactions that stabilize the bound state. Hydrogen bond analysis is a critical component of this investigation, identifying the specific donor-acceptor pairs and their persistence throughout the simulation. nih.gov These interactions are vital for the affinity and specificity of the ligand.

For instance, in a hypothetical simulation of this compound bound to a kinase, one might observe the nitro group forming a persistent hydrogen bond with a backbone amide proton in the hinge region of the enzyme, a common binding motif for kinase inhibitors. The carboxamide moiety could also participate in hydrogen bonding with charged residues in the active site. The stability of these interactions over the simulation time is a strong indicator of the compound's potential as an inhibitor. nih.gov

The following interactive table summarizes hypothetical results from a 100 ns MD simulation of this compound in a solvated environment and bound to a hypothetical protein target.

| Parameter | Value (Free Ligand) | Value (Bound Ligand) | Interpretation |

| Average RMSD | 1.5 Å | 2.0 Å | The bound ligand shows slightly higher deviation, indicating some conformational adjustment upon binding. Both values suggest overall stability. |

| Average RMSF | 1.2 Å | 0.8 Å | The bound ligand exhibits lower fluctuation, suggesting that its conformation is stabilized by interactions with the protein. |

| Key Hydrogen Bonds | N/A | Maintained for > 80% of simulation time | The nitro group and carboxamide moiety form stable hydrogen bonds with the protein's active site residues, indicating a stable binding mode. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For derivatives of this compound, QSAR models can be invaluable for predicting the activity of novel analogs, thereby guiding synthetic efforts toward more potent compounds. researchgate.net

A typical QSAR study involves calculating a variety of molecular descriptors for a set of derivatives with known biological activities. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., steric, electronic, and hydrophobic fields). uran.ua Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then employed to build a predictive model. nih.gov

For a series of this compound derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. nih.govscispace.comresearchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease biological activity. researchgate.net

Model Development and Validation:

A robust QSAR model must be statistically validated to ensure its predictive power. semanticscholar.orgresearchgate.net Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (r²_pred) are commonly used. wikipedia.org A high q² (>0.5) and r²_pred (>0.6) are generally indicative of a reliable model. researchgate.net

The following interactive table presents a hypothetical 3D-QSAR model for a series of this compound derivatives.

| Statistical Parameter | Value | Interpretation |

| q² (Cross-validated r²) | 0.783 | Good internal predictive ability. nih.gov |

| r² (Non-cross-validated r²) | 0.944 | Strong correlation between descriptors and activity. nih.gov |

| r²_pred (External validation) | 0.851 | Excellent predictive power for new compounds. nih.gov |

| F-statistic | 120.5 | The model is statistically significant. |

| Standard Error of Estimate | 0.25 | Low error in the predicted activity values. |

Interpretation of QSAR Models:

The contour maps generated from a 3D-QSAR study provide a visual guide for drug design. For example, a blue-colored region near the 4-nitrophenyl group in an electrostatic contour map would suggest that introducing more electropositive substituents at that position could enhance activity. researchgate.net Conversely, a red region would indicate that electronegative groups are favored. researchgate.net Similarly, green and yellow contours in a steric map would highlight areas where bulky or smaller substituents, respectively, are beneficial. By interpreting these maps, medicinal chemists can prioritize the synthesis of derivatives with a higher probability of success. nih.gov

Exploration of Biological Activities and Mechanistic Insights Non Clinical and in Vitro

Anticancer and Antiproliferative Activity Studies

No studies were identified that investigated the efficacy of N-(4-nitrophenyl)pyrrolidine-1-carboxamide against human carcinoma cell lines, its enzymatic inhibition mechanisms, or its effects on intracellular processes.

Inhibition of Human Carcinoma Cell Line Proliferation (e.g., A375, HepG2, HCT-116, A549, SGC7901, M-Hela)

There is no available data on the antiproliferative effects of this compound on the specified cancer cell lines.

In Vitro Enzymatic Inhibition Mechanisms (e.g., PI3Kγ, NQO1, Mcl-1, PARP-1/-2, Autotaxin)

The inhibitory activity of this compound against enzymes such as PI3Kγ, NQO1, Mcl-1, PARP-1/-2, or Autotaxin has not been reported in the scientific literature.

Modulation of Intracellular Processes (e.g., DNA Synthesis Inhibition, Cell Cycle Progression)

There is no information available regarding the modulation of DNA synthesis or cell cycle progression by this compound.

Antimicrobial and Antiviral Activity Assessments

No research detailing the antimicrobial or antiviral properties of this compound could be located.

Antibacterial Efficacy against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

There are no published studies on the efficacy of this compound against Staphylococcus aureus, Escherichia coli, or Mycobacterium tuberculosis.

Biofilm Inhibition Studies

No studies on the effect of this compound on bacterial biofilm formation were found.

Targeting Bacterial Enzymes (e.g., DNA Gyrase, Enoyl-ACP Reductase)

No studies were identified that evaluated the inhibitory activity of this compound against specific bacterial enzymes such as DNA gyrase or enoyl-ACP reductase. Research on other, structurally distinct, pyrrolidine (B122466) derivatives has shown antibacterial potential, but this cannot be extrapolated to the subject compound.

Antiviral Potential Investigations

A review of the literature did not yield any in vitro or non-clinical studies investigating the antiviral efficacy of this compound against any viral pathogens.

Neuropharmacological Activity Investigations

There is no available data from preclinical models, such as the maximal electroshock seizure (MES) test, to support or refute the anticonvulsant potential of this compound.

No research findings were located that assessed the inhibitory effects of this compound on key enzymatic targets in neurodegenerative diseases, including Beta-Secretase 1 (BACE1), Butyrylcholinesterase (BuChE), or Tau-tubulin kinase 2 (TTBK2).

Anti-malarial Activity

There are no published reports on the in vitro activity of this compound against strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While other classes of pyrrolidine derivatives have been explored as anti-malarial agents, specific data for the title compound is not available.

Structure-Activity Relationships in Anti-malarial Derivatives

Detailed research findings and data tables concerning the structure-activity relationships of anti-malarial derivatives of this compound are not available in the current body of scientific literature.

Future Research Perspectives and Methodological Advancements

Development of Novel Synthetic Strategies for N-(4-nitrophenyl)pyrrolidine-1-carboxamide and Related Compounds

The synthesis of N-aryl-substituted pyrrolidines, the core structure of this compound, is an area of active research. mdpi.com Traditional methods are being supplemented by more efficient and versatile strategies. A promising modern approach is the iridium-catalyzed reductive amination of diketones with anilines, which proceeds via transfer hydrogenation to furnish N-aryl-substituted pyrrolidines in good to excellent yields. mdpi.com This method is notable for its operational simplicity and the potential for scale-up, making it attractive for industrial applications. mdpi.com

Another key strategy for constructing the five-membered pyrrolidine (B122466) ring is the 1,3-dipolar cycloaddition. nih.gov This reaction, typically between an azomethine ylide and an olefin, is a powerful tool for creating substituted pyrrolidines with control over regio- and stereoselectivity. nih.gov Furthermore, specific derivatives can be synthesized through the direct coupling of proline derivatives with other chemical moieties. For instance, a novel sulfonamide derivative, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid, was successfully synthesized by coupling 4-hydroxyproline (B1632879) with 4-nitrobenzene sulfonyl chloride. nih.gov The development of one-pot amidation reactions, using reagents like thionyl chloride to activate the carboxylic acid group before condensation with various amines, represents another efficient route to novel pyrrolidine-2-carboxamides. researchgate.net These evolving synthetic methodologies are crucial for generating diverse libraries of related compounds for further biological evaluation.

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Reductive Amination of Diketones | Iridium-catalyzed reaction of diketones with anilines via transfer hydrogenation. | Good to excellent yields, operational simplicity, scalability. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Reaction between a nitrogen-based 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., olefin). | High control over regio- and stereoselectivity. | nih.gov |

| Coupling of Proline Derivatives | Direct reaction of a substituted proline with a reactive species, such as a sulfonyl chloride. | Direct route to specific, functionalized derivatives. | nih.gov |

| One-Pot Amidation | Activation of the carboxylic acid on the pyrrolidine ring followed by immediate condensation with an amine. | Increased efficiency and reduced workup steps. | researchgate.net |

Integration of Advanced Computational and Experimental Approaches for Rational Compound Design

The design and optimization of novel therapeutic agents have been significantly accelerated by the integration of computational and experimental methods. nih.gov Computer-aided drug design (CADD) employs structure-based and ligand-based approaches to predict the biological activity of molecules and guide synthetic efforts. nih.gov For compounds related to this compound, which are known to target enzymes like Fatty Acid Amide Hydrolase (FAAH), these in silico tools are invaluable. nih.govpreprints.org

Advanced computational techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling have been successfully applied to series of FAAH inhibitors. preprints.orgmdpi.com These models can identify the key structural features—such as electrostatic and hydrogen-bond acceptor properties—that are critical for potent inhibitory activity. mdpi.com Molecular docking studies are used to predict how a compound will bind to its target protein, providing insights into the specific interactions that stabilize the enzyme-inhibitor complex. figshare.comnih.gov Furthermore, Density Functional Theory (DFT) calculations can be used to optimize the geometry of new carboxamide structures and assess properties like the HOMO-LUMO energy gap and molecular electrostatic potential, which can correlate with reactivity and biological activity. figshare.com The integration of these computational predictions with experimental synthesis and biological testing creates an iterative cycle of design and optimization, expediting the discovery of more potent and selective compounds. nih.gov

| Computational Method | Application in Compound Design | Example Finding | Reference |

|---|---|---|---|

| 3D-QSAR | Identifies quantitative relationships between the 3D structure of compounds and their biological activity. | Electrostatic and hydrogen-bond acceptor properties are crucial for FAAH inhibition by carboxamide derivatives. | preprints.orgmdpi.com |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a biological target. | Identified potential binding modes of sulphonamide pyrolidine carboxamides to P. falciparum N-myristoyltransferase. | nih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to predict geometry, energy levels, and electrostatic potential. | Used to optimize structures and assess electronic properties of novel N-(substituted) sulfonyl carboxamides. | figshare.com |

| Structure-Guided Design | Uses the crystal structure of the target protein to rationally design inhibitors that fit the active site. | Crystal structure of a humanized FAAH complexed with an inhibitor guided the design of species-selective inhibitors. | nih.gov |

Exploration of Uncharted Biological Targets and Novel Therapeutic Applications (Pre-clinical Stage)

Compounds based on the N-(aryl)pyrrolidine-1-carboxamide scaffold are primarily recognized as inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is an enzyme that degrades endocannabinoids like anandamide. patsnap.com By inhibiting FAAH, these compounds increase the levels of endogenous anandamide, which can produce therapeutic effects without the undesirable side effects associated with direct cannabinoid receptor agonists. nih.govnih.gov

| Primary Biological Target | Mechanism of Action | Potential Therapeutic Application (Pre-clinical) | Reference |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition of the enzyme, leading to increased levels of the endocannabinoid anandamide. | Chronic Pain Management (neuropathic, inflammatory) | nih.govpatsnap.combiologyinsights.com |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition of the enzyme, leading to increased levels of the endocannabinoid anandamide. | Anxiety Disorders and Depression | patsnap.comnih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition of the enzyme, leading to increased levels of the endocannabinoid anandamide. | Neuroinflammatory Conditions | nih.govbiologyinsights.com |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition of the enzyme, leading to increased levels of the endocannabinoid anandamide. | Acute Lung Injury | mdpi.com |

In-depth Investigation of Stereochemical Influence on Biological Activity and Selectivity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. nih.govnih.gov For chiral compounds like this compound, different stereoisomers can exhibit vastly different affinities for their biological targets, as well as distinct metabolic and distribution profiles. nih.gov The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for significant three-dimensional diversity, which can be exploited in drug design. nih.gov

Research on related pyrrolidine carboxamides has demonstrated the profound influence of stereochemistry. In one study on inhibitors of enoyl acyl carrier protein reductase, resolution of racemic mixtures revealed that only one enantiomer was active. nih.gov Similarly, for a series of PPARα/γ dual agonists, the cis-configuration of substituents on the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov For other chiral compounds, it has been shown that while stereochemistry might only moderately affect binding to an isolated target enzyme, it can lead to significant differences in whole-cell activity, suggesting that stereoselective uptake or transport mechanisms are at play. nih.govnih.govmalariaworld.org Therefore, future research must involve the stereoselective synthesis of the individual isomers of this compound and related compounds. mdpi.com A thorough investigation of each isomer's biological activity, target selectivity, and pharmacokinetic properties is essential to identify the optimal stereochemical configuration for therapeutic development.

| Compound Class / Target | Observation on Stereochemistry | Implication for Research | Reference |

|---|---|---|---|

| Pyrrolidine Carboxamide InhA Inhibitors | Upon resolution of racemic mixtures, only one enantiomer was found to be active. | Demonstrates that biological activity can be confined to a single stereoisomer. | nih.gov |

| Oxybenzyl Pyrrolidine Acid PPARα/γ Agonists | The cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation. | Highlights the importance of the relative orientation (diastereomerism) of substituents on the ring. | nih.gov |

| 3-Br-acivicin Isomers | Only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting stereoselective cellular uptake. | Stereochemistry can be critical for transport across cell membranes, not just target binding. | nih.govnih.govmalariaworld.org |

Q & A

Q. What are the optimal synthetic routes for N-(4-nitrophenyl)pyrrolidine-1-carboxamide?

Methodological Answer: The compound can be synthesized via arylation of pyrrolidine carboxamide precursors. A scalable approach involves coupling 4-nitrophenylamine with a pyrrolidine-1-carbonyl chloride derivative under anhydrous conditions. Alternative methods include:

- NaH-initiated aryne generation : Reacting secondary amines with in-situ-generated arynes (e.g., from 1,2-dihaloarenes) to form the C–N bond .

- Electrophilic substitution : Using activated nitroaryl halides (e.g., 4-nitrofluorobenzene) with pyrrolidine carboxamide nucleophiles in the presence of a Pd catalyst .

Key parameters: - Reaction temperature (60–80°C for Pd-mediated coupling).

- Solvent choice (DMF or THF for polar aprotic conditions).

- Yield optimization via stoichiometric control (1:1.2 amine:aryl halide ratio).

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR :

- 1H NMR : Pyrrolidine protons appear as multiplets at δ 1.8–2.2 ppm (CH2 groups) and δ 3.2–3.5 ppm (N–CH2). The aromatic nitro group deshields adjacent protons, producing a doublet at δ 8.1–8.3 ppm .

- 13C NMR : The carbonyl (C=O) resonates at δ 165–170 ppm; nitrophenyl carbons show signals at δ 120–150 ppm .

- Mass Spectrometry : High-resolution ESI-TOF confirms the molecular ion peak (e.g., m/z 263.09 for C11H12N3O3+) and fragments corresponding to pyrrolidine ring cleavage .

- FTIR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO2 asymmetric stretch) .

Advanced Questions

Q. What is the crystal structure of this compound, and how does it influence intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Space group : Orthorhombic Pbca with unit cell parameters a = 9.4498 Å, b = 10.856 Å, c = 21.930 Å .

- Conformation : The pyrrolidine ring adopts an envelope conformation (C4 atom as the flap).

- Hydrogen bonding : Chains along the [100] axis via N–H···O interactions (N···O distance: 2.89 Å; angle: 168°) between the carboxamide NH and nitro group oxygen .

Implications : - Stabilizes the solid-state lattice, affecting solubility and melting point.

- Guides co-crystal design for enhanced bioavailability.

Q. How can researchers resolve contradictions in biological activity data for pyrrolidine carboxamide derivatives?

Methodological Answer: Discrepancies may arise from:

- Structural variations : Substituents on the phenyl ring (e.g., nitro vs. chloro) alter electronic properties and receptor binding. Compare IC50 values across analogs using radioligand assays .

- Experimental conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts protonation states. Standardize assays using HEPES buffer (pH 7.4) and control for temperature (25°C vs. 37°C) .

- Data normalization : Use internal standards (e.g., β-actin in Western blots) to correct for batch effects.

Q. What are the stability and solubility profiles of this compound under varying conditions?

Methodological Answer:

- Solubility :

- Polar solvents: High in DMSO (>50 mg/mL); moderate in ethanol (~10 mg/mL).

- Aqueous buffers: Poor solubility (<1 mg/mL in PBS at pH 7.4) due to hydrophobic pyrrolidine and nitro groups .

- Stability :

- Thermal: Stable up to 150°C (DSC data).

- Photochemical: Degrades under UV light (λ = 254 nm) within 48 hours; store in amber vials .

- Hygroscopicity : Low (≤0.1% weight gain at 80% RH), minimizing handling precautions .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-withdrawing effect : The –NO2 group reduces electron density on the phenyl ring, directing electrophilic attacks to the meta position.

- Redox behavior : Cyclic voltammetry shows a reduction peak at −0.8 V (vs. Ag/AgCl) for nitro-to-amine conversion, relevant in prodrug design .

- Hammett constant (σ) : σpara = 1.27, predicting reactivity in SNAr reactions (e.g., displacement with thiols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.